Edta disodium cupric salt
Overview
Description
Edta disodium cupric salt, also known as ethylenediaminetetraacetic acid disodium copper salt, is a coordination compound where copper is chelated by ethylenediaminetetraacetic acid (EDTA). This compound is widely used in various fields due to its ability to form stable complexes with metal ions.
Mechanism of Action
Target of Action
The primary targets of Edta disodium cupric salt are divalent and trivalent metal ions such as magnesium, zinc, and calcium . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction .
Mode of Action
This compound functions as a chelating agent . It forms stable complexes with its targets, the divalent and trivalent metal ions . This interaction results in the reduction of these ions’ concentrations in the blood .
Biochemical Pathways
The chelation of metal ions by this compound affects various biochemical pathways. For instance, it can inhibit enzyme-catalyzed reactions that require metal ions . The chelation process also influences the homeostasis of essential metal ions, potentially affecting numerous downstream effects related to these ions’ roles .
Pharmacokinetics
The pharmacokinetics of this compound involves its distribution into tissues and its excretion. After administration, it distributes into tissues where it chelates metal ions . The resulting chelates are then eliminated in the urine, reducing the concentrations of these ions in the blood .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of metal ion concentrations. By chelating these ions, it can prevent their participation in various biological processes, thereby influencing cellular functions . For example, it can reduce the availability of calcium ions, which play critical roles in signal transduction and muscle contraction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the pH of the solution can affect the dissociation of this compound into various species, which can impact its chelating ability . Furthermore, the presence of other metal ions in the environment can influence the selectivity and efficiency of its chelation .
Biochemical Analysis
Biochemical Properties
Edta disodium cupric salt plays a crucial role in biochemical reactions. It has the ability to bind and sequester metal ions, forming stable complexes . This property allows it to inhibit enzymes that require such metal ions to function, such as DNases and metal proteases . It can also eliminate the destructive effect of copper and iron ions on the preservation of certain biochemicals .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It can influence cell function by altering the availability of metal ions, which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to form stable complexes with metal ions . This complexation can lead to the inhibition or activation of enzymes, changes in gene expression, and alterations in the concentrations of certain biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is used to eliminate inhibition of enzyme-catalyzed reactions due to traces of heavy metals . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound is involved in various metabolic pathways due to its ability to bind and sequester metal ions . These ions often serve as cofactors for enzymes, so the presence of this compound can influence metabolic flux and metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
Edta disodium cupric salt can be synthesized by reacting ethylenediaminetetraacetic acid disodium salt with a copper salt, such as copper sulfate. The reaction typically occurs in an aqueous medium, where the disodium salt of EDTA chelates the copper ions, forming the stable complex. The reaction conditions often involve maintaining a neutral to slightly alkaline pH to ensure the complete chelation of copper ions.
Industrial Production Methods
Industrial production of this compound involves large-scale complexometric titration methods. The process begins with the dissolution of high-purity EDTA disodium salt in water, followed by the addition of a copper salt solution. The mixture is stirred and maintained at a controlled pH to facilitate the formation of the copper-EDTA complex. The product is then isolated through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
Edta disodium cupric salt primarily undergoes complexation reactions. It can form stable complexes with various metal ions, including calcium, magnesium, zinc, and lead. These reactions are typically used in analytical chemistry for titration purposes.
Common Reagents and Conditions
The common reagents used in reactions involving this compound include metal salts (e.g., calcium chloride, magnesium sulfate) and indicators (e.g., Eriochrome Black T). The reactions are usually carried out in aqueous solutions with controlled pH levels to ensure the stability of the complexes formed .
Major Products Formed
The major products formed from reactions involving this compound are metal-EDTA complexes. These complexes are highly stable and are used in various analytical and industrial applications .
Scientific Research Applications
Edta disodium cupric salt has numerous applications in scientific research:
Chemistry: It is used in complexometric titrations to determine the concentration of metal ions in solutions.
Biology: It serves as a chelating agent to remove metal ions that may interfere with biological assays.
Medicine: It is used in chelation therapy to treat heavy metal poisoning by binding to toxic metal ions and facilitating their excretion from the body.
Industry: It is employed in water treatment processes to remove metal contaminants and in the formulation of cleaning agents to prevent metal ion interference .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): The parent compound of Edta disodium cupric salt, used widely as a chelating agent.
Edetate calcium disodium: Used in chelation therapy for lead poisoning.
Iminodisuccinic acid (IDS): An alternative chelating agent with similar applications.
Uniqueness
This compound is unique due to its specific ability to form stable complexes with copper ions, making it particularly useful in applications where copper ion interference needs to be controlled. Its stability and effectiveness in chelation make it a preferred choice in various analytical and industrial processes .
Properties
IUPAC Name |
copper;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.Cu.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;2*1H2/q;+2;2*+1;;/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCPDISEHGHPOI-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16CuN2Na2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051420 | |
Record name | Ethylenediaminetetraacetic acid disodium copper (II) salt, dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7051420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61916-40-3 | |
Record name | Ethylenediaminetetraacetic acid disodium copper (II) salt, dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7051420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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